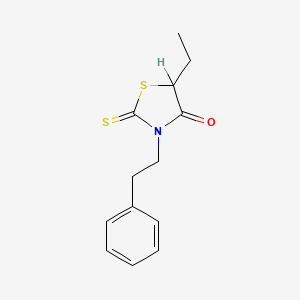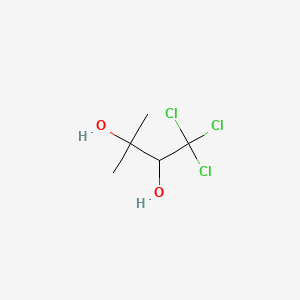
1,1,1-Trichloro-3-methylbutane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-3-methylbutane-2,3-diol is an organic compound with the molecular formula C₅H₉Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-methylbutane-2,3-diol can be synthesized through the chlorination of 3-methyl-2,3-butanediol. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds as follows:
C₅H₁₀O₂+3Cl₂→C₅H₉Cl₃O₂+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid by-products. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2,3-butanedione or 3-methyl-2,3-butanedioic acid.
Reduction: Formation of 3-methyl-2,3-butanediol or partially chlorinated derivatives.
Substitution: Formation of 3-methyl-2,3-butanediol derivatives with substituted functional groups.
科学的研究の応用
1,1,1-Trichloro-3-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1,1-trichloro-3-methylbutane-2,3-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. The hydroxyl groups facilitate its binding to specific molecular targets, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks hydroxyl groups.
1,1,3-Trichloro-3-methylbutane: Similar chlorination pattern but different hydroxyl group positioning.
3-Methyl-1,3-butanediol: Similar diol structure but lacks chlorine atoms.
Uniqueness
1,1,1-Trichloro-3-methylbutane-2,3-diol is unique due to its combination of chlorination and hydroxylation, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
25448-85-5 |
|---|---|
分子式 |
C5H9Cl3O2 |
分子量 |
207.48 g/mol |
IUPAC名 |
1,1,1-trichloro-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H9Cl3O2/c1-4(2,10)3(9)5(6,7)8/h3,9-10H,1-2H3 |
InChIキー |
WWQAIJNBPAEZTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(Cl)(Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


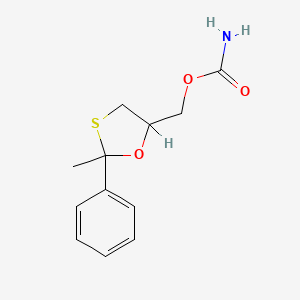
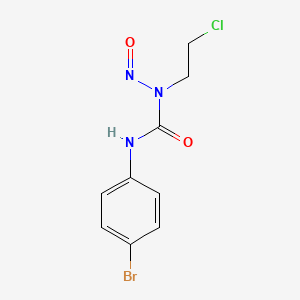

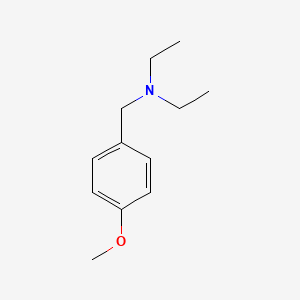

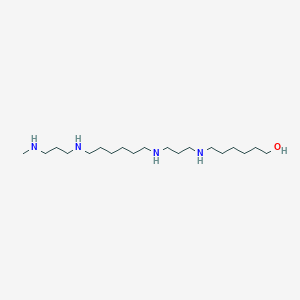
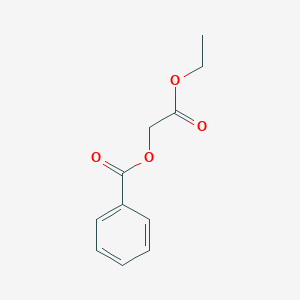
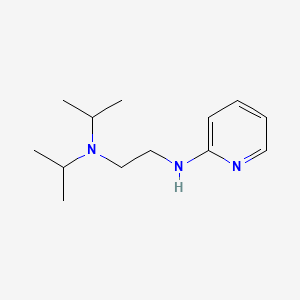


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)


